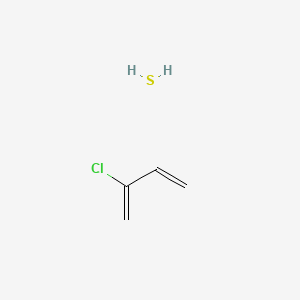

2-Chlorobuta-1,3-diene;sulfane

Description

Significance of 2-Chlorobuta-1,3-diene in Organic Synthesis and Polymer Science

The primary significance of 2-chlorobuta-1,3-diene lies in its role as the monomer for the production of polychloroprene. wikipedia.orgnih.gov This synthetic rubber is valued for its excellent chemical stability, flexibility over a wide temperature range, and resistance to oil, heat, weathering, and degradation, making it superior to natural rubber in many applications. dergom.compolysciences.comwikipedia.org The polymerization of chloroprene (B89495), typically through free-radical emulsion polymerization, yields a polymer with a combination of desirable properties. rado-rubber.comchemicalbook.com

The vulcanized products of polychloroprene are utilized in a vast array of industrial and commercial applications, including:

Automotive: Hoses, drive belts, and vibration mounts. azom.com

Construction: Gaskets, corrosion-resistant coatings, and load-bearing bases. dergom.com

Adhesives: A key component in high-performance contact adhesives. polysciences.com

Protective Gear: Used in diving suits, protective suits, and gas masks. dergom.com

Beyond its use in polymerization, chloroprene also serves as a chemical intermediate in organic synthesis. nih.gov For instance, it can be a precursor for the synthesis of 2,3-dichloro-1,3-butadiene, which is used as a comonomer to produce specialized copolymers with reduced crystallization tendencies. nih.govazom.com

Table 1: Physicochemical Properties of 2-Chlorobuta-1,3-diene (Chloroprene)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Chlorobuta-1,3-diene | wikipedia.org |

| Molecular Formula | C₄H₅Cl | wikipedia.orgnih.gov |

| Molar Mass | 88.536 g/mol | wikipedia.orgnih.gov |

| Appearance | Colorless liquid | wikipedia.orgchemeurope.com |

| Density | 0.9598 g/cm³ | wikipedia.orgchemeurope.com |

| Boiling Point | 59.4 °C (138.9 °F; 332.5 K) | wikipedia.orgchemeurope.com |

| Melting Point | −130 °C (−202 °F; 143 K) | wikipedia.orgchemeurope.com |

| Solubility in Water | 0.026 g/100 mL | wikipedia.orgchemicalbook.com |

Overview of Sulfur Chemistry in Conjugated Diene Systems

The chemistry of sulfur in conjugated diene systems is central to the production of many synthetic rubbers. The most prominent process is sulfur vulcanization, a chemical reaction that converts raw rubber polymers into more durable materials by forming cross-links between individual polymer chains. wikipedia.org These cross-links, which can be monosulfide, disulfide, or polysulfide bridges, reduce the plasticity of the polymer while enhancing its elasticity, tensile strength, and resistance to abrasion and heat. wikipedia.org The density and length of these sulfur bridges are critical factors that determine the final mechanical properties of the vulcanized rubber. wikipedia.org

However, the direct vulcanization of polychloroprene with elemental sulfur is not effective. tandfonline.com The chlorine atom attached to the double bond in the chloroprene repeating unit deactivates the double bond's reactivity towards traditional sulfur vulcanization methods. tandfonline.comyoutube.com Instead, the vulcanization of chloroprene rubber typically proceeds through its more reactive sites, such as the small percentage of allylic chlorine structures formed during polymerization. tandfonline.com Metal oxides, such as zinc oxide and magnesium oxide, are commonly used as vulcanizing agents for polychloroprene. tandfonline.comyoutube.com

Beyond vulcanization, sulfur can engage in other reactions with conjugated dienes. Studies involving crossed molecular beams have shown that ground-state sulfur atoms (S(3P)) can react with 1,3-butadiene (B125203) under single collision conditions. osti.govnih.gov These reactions can lead to cyclization, forming products like thiophene (B33073) and its derivatives through long-lived intermediates. osti.govnih.govacs.org

Table 2: Key Sulfur Reactions in Conjugated Diene Systems

| Reaction Type | Description | Relevance to Dienes |

|---|---|---|

| Sulfur Vulcanization | Formation of sulfur cross-links (C-Sₓ-C) between polymer chains upon heating with sulfur or sulfur-containing compounds. | Primary method for curing natural rubber and many synthetic rubbers like SBR and BR to improve mechanical properties. wikipedia.org |

| Metal Oxide Vulcanization | Use of metal oxides (e.g., ZnO, MgO) to form cross-links, often involving active chlorine sites. | The standard industrial method for vulcanizing polychloroprene. tandfonline.comyoutube.com |

| Cyclization Reactions | Reaction of sulfur atoms or sulfur-containing species with dienes to form heterocyclic compounds. | S(3P) atoms react with 1,3-butadiene to form thiophene. Sulfur dioxide can undergo cheletropic addition to form sulfolanes. osti.govacs.org |

| Disulfide Metathesis | Exchange reaction between disulfide bonds, which can be used to create reprocessable rubbers. | A novel approach for creating recyclable chloroprene rubber using dynamic disulfide cross-links. tandfonline.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

37450-42-3 |

|---|---|

Molecular Formula |

C4H7ClS |

Molecular Weight |

122.62 g/mol |

IUPAC Name |

2-chlorobuta-1,3-diene;sulfane |

InChI |

InChI=1S/C4H5Cl.H2S/c1-3-4(2)5;/h3H,1-2H2;1H2 |

InChI Key |

MZAZUMCKNPKXSC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C)Cl.S |

Origin of Product |

United States |

Nomenclature, Isomerism, and Conformational Aspects of Sulfur Containing 2 Chlorobuta 1,3 Diene Structures

IUPAC Nomenclature of 2-Chlorobuta-1,3-diene;sulfane and Related Derivatives

The systematic naming of sulfur-containing organic compounds follows specific IUPAC rules. wordpress.com For derivatives of 2-chlorobuta-1,3-diene, the nomenclature depends on the nature of the sulfur functional group.

When a sulfhydryl (–SH) group is the principal functional group, the suffix "-thiol" is added to the name of the parent hydrocarbon. quizlet.comchemistrysteps.comlibretexts.org The position of the thiol group is indicated by a number. For instance, if a thiol group is attached to the first carbon of the 2-chlorobuta-1,3-diene chain, the compound is named 2-chlorobuta-1,3-diene-1-thiol .

For thioethers (sulfides), which have the general structure R-S-R', the nomenclature treats one of the alkyl or aryl groups along with the sulfur atom as an "alkylthio" or "arylthio" substituent. quizlet.comchemistrysteps.com For example, a methyl group attached to the sulfur, which is in turn bonded to the 2-chlorobuta-1,3-diene backbone, would be named as a (methylthio) derivative. The common naming convention lists the two groups attached to the sulfur followed by "sulfide". adcmastuana.org

Disulfides (R-S-S-R') and polysulfides (R-Sₙ-R') are named by indicating the nature of the organic groups attached to the sulfur chain. adcmastuana.org For instance, a disulfide linking two 2-chlorobuta-1,3-diene units would be named based on the parent structure.

The following table provides examples of IUPAC names for various sulfur-containing derivatives of 2-chlorobuta-1,3-diene.

| Structure | IUPAC Name | Common Name/Class |

| HS-CH=C(Cl)-CH=CH₂ | 2-chlorobuta-1,3-diene-1-thiol | Thiol |

| CH₃-S-CH=C(Cl)-CH=CH₂ | 1-(Methylthio)-2-chlorobuta-1,3-diene | Thioether (Sulfide) |

| (2-chlorobuta-1,3-dien-1-yl)-S-S-(2-chlorobuta-1,3-dien-1-yl) | 1,1'-Disulfanediylbis(2-chlorobuta-1,3-diene) | Disulfide |

Structural Isomerism and Stereochemistry of Sulfur-Substituted 2-Chlorobuta-1,3-diene Compounds

Sulfur-substituted 2-chlorobuta-1,3-diene compounds can exhibit various forms of isomerism, including structural isomerism and stereoisomerism.

Structural Isomerism: Also known as constitutional isomerism, this occurs when compounds have the same molecular formula but different atomic connectivity. solubilityofthings.com For sulfur derivatives of 2-chlorobuta-1,3-diene, this can manifest in several ways:

Positional Isomerism: The sulfur-containing functional group can be attached to different carbon atoms of the buta-1,3-diene chain. For example, with a thiol group, we can have 1-thiol, and 4-thiol derivatives.

Functional Group Isomerism: Compounds with the same molecular formula can have different functional groups. creative-chemistry.org.uk For example, a compound with the molecular formula C₅H₇ClS could be a thioether like 1-(methylthio)-2-chlorobuta-1,3-diene or a thiol like 2-chloro-3-methylbuta-1,3-diene-1-thiol.

Stereochemistry: This pertains to the three-dimensional arrangement of atoms.

Geometric Isomerism (E/Z Isomerism): The presence of double bonds in the butadiene backbone allows for geometric isomers. For a substituent at the C1 or C4 position, the double bond at that end can exist in either an E (trans) or Z (cis) configuration. The stereochemistry of such substituted butadienes can be selectively synthesized. rsc.orgucla.edu

Chirality: The introduction of a sulfur-containing group can lead to chirality. For instance, a sulfoxide (B87167) derivative (R-S(=O)-R') can be chiral at the sulfur atom. britannica.com The synthesis of enantiomerically pure tertiary thiols and thioethers is an area of active research. beilstein-journals.orgnih.gov The stereochemistry of 1,3-butadiene (B125203) metabolism has been shown to be significant, with different enantiomers of its epoxide metabolites exhibiting varying levels of cytotoxicity. nih.gov

The following table summarizes the types of isomerism in sulfur-substituted 2-chlorobuta-1,3-diene.

| Isomerism Type | Description | Example |

| Structural | ||

| Positional | Different attachment points of the sulfur group. | 2-chlorobuta-1,3-diene-1-thiol vs. 2-chlorobuta-1,3-diene-4-thiol |

| Functional Group | Same molecular formula, different functional groups. | A thioether vs. a branched thiol with the same atomic composition. |

| Stereoisomerism | ||

| Geometric (E/Z) | Different spatial arrangement around a double bond. | (E)-1-(methylthio)-2-chlorobuta-1,3-diene vs. (Z)-1-(methylthio)-2-chlorobuta-1,3-diene |

| Optical (Enantiomers) | Non-superimposable mirror images. | (R)- vs. (S)-enantiomers of a chiral sulfoxide derivative. |

Conformational Analysis of 2-Chlorobuta-1,3-diene and its Influence on Sulfur Reactivity

Conjugated dienes like 2-chlorobuta-1,3-diene can exist as different conformers due to rotation around the central C2-C3 single bond. youtube.comyoutube.com The two primary conformations are the s-trans and s-cis forms. libretexts.org The s-trans conformation is generally more stable than the s-cis conformation due to reduced steric hindrance. libretexts.org There is a rotational barrier between these conformers because the π-electron system is delocalized over all four carbon atoms, giving the central C2-C3 bond some double-bond character. youtube.comlibretexts.orgugm.ac.id

The presence of a sulfur-containing substituent can influence the conformational equilibrium and the barrier to rotation. The size and electronic properties of the sulfur group can affect the stability of the conformers. Theoretical studies on substituted 1,3-butadienes have shown that the nature of the substituent impacts the rotational barrier. ugm.ac.idresearchgate.net

The conformation of the diene backbone can, in turn, affect the reactivity of the sulfur atom. For instance, the accessibility of the lone pairs on a sulfur atom in a thioether derivative might differ between the s-cis and s-trans conformers, potentially influencing its nucleophilicity. libretexts.org In reactions where the diene system participates, such as Diels-Alder reactions, the ability to adopt the necessary s-cis conformation is crucial. acs.org The reaction of sulfur atoms with conjugated dienes can lead to cyclization products like thiophenes, a process that would be highly dependent on the diene's conformation. osti.govnih.gov

Diversity of Sulfur Linkages within 2-Chlorobuta-1,3-diene Frameworks (e.g., Thioether, Disulfide, Polysulfide Bonds)

The 2-chlorobuta-1,3-diene framework can be functionalized with various types of sulfur linkages, leading to a diverse range of chemical structures and properties.

Thioether (Sulfide) Linkages: Thioethers containing the 2-chlorobuta-1,3-diene moiety can be synthesized through several methods, including the reaction of a thiolate with the chlorinated diene. taylorandfrancis.comyoutube.com Sulfur nucleophiles are generally very effective in substitution reactions. libretexts.orgyoutube.com The synthesis of thioethers from organic halides and thiourea (B124793) is another established method. taylorandfrancis.com

Disulfide Linkages: Disulfide bonds (-S-S-) can be formed by the oxidation of the corresponding thiols. quizlet.commasterorganicchemistry.com The synthesis of both symmetrical and unsymmetrical disulfides is well-documented, with methods available to control the coupling of different thiol precursors. organic-chemistry.orgorganic-chemistry.org In the context of chloroprene (B89495) polymers, disulfide bonds can be introduced as cross-linkers, and the metathesis of these bonds can lead to reprocessable rubber materials. tandfonline.com

Polysulfide Linkages: Polysulfide chains (-Sₙ-, where n > 2) are characteristic of the polymers formed from the reaction of chloroprene with elemental sulfur. wikipedia.org In these materials, polysulfide linkages act as cross-links between polymer chains, a process central to vulcanization, which imparts elasticity to the rubber. wikipedia.org The length of the polysulfide chain can influence the physical properties of the resulting elastomer. Liquid polysulfide polymers, often with thiol or other reactive end groups, are used as sealants and adhesives due to their excellent resistance to solvents and weathering. researchgate.netnouryon.com Cyclic polysulfide compounds have also been used in the production of chloroprene polymers. google.comgoogle.com

The table below illustrates the different types of sulfur linkages.

| Sulfur Linkage | General Structure | Example within a 2-Chlorobuta-1,3-diene Context |

| Thioether | R-S-R' | 1-(Methylthio)-2-chlorobuta-1,3-diene |

| Disulfide | R-S-S-R' | Bis(2-chlorobuta-1,3-dien-1-yl) disulfide |

| Polysulfide | R-Sₙ-R' (n>2) | Polychloroprene chains cross-linked by polysulfide bridges. wikipedia.org |

Reaction Mechanisms in the Formation of Sulfur Containing 2 Chlorobuta 1,3 Diene Species

Mechanistic Pathways of Sulfur Addition to the Conjugated Diene Systemnih.gov

The addition of sulfur across the conjugated π-system of chloroprene (B89495) is a primary pathway for sulfur incorporation, particularly during polymerization and vulcanization processes. This typically occurs via a free-radical mechanism, where elemental sulfur (cyclo-S₈) or sulfur-donating compounds serve as the source of reactive sulfur species. The thermal cleavage of the S-S bond in the S₈ ring generates sulfur diradicals, which initiate the reaction. mdpi.com

The reaction between triplet sulfur atoms (S(³P)) and conjugated dienes like 1,3-butadiene (B125203) has been shown to proceed via the formation of an initial adduct, which can then lead to cyclized products like thiophene (B33073). nih.govrsc.org This addition to the conjugated system is a key feature of how sulfur interacts with the chloroprene monomer. During the sulfur-modified polymerization of chloroprene, sulfur is found to be bound predominantly in a linear fashion within the polymer chain as di- and polysulfide linkages, suggesting a copolymerization mechanism rather than simple cross-linking at low polymerization degrees. chemistrysteps.comyoutube.com

The addition of sulfur to the conjugated diene system of chloroprene is generally considered a stepwise process rather than a concerted one. Evidence from studies on analogous systems, such as the thiol-ene reaction, supports a stepwise radical mechanism. wikipedia.org This process involves distinct, sequential steps:

Initiation : Formation of a thiyl radical (RS•) from a sulfur source (e.g., thermal decomposition of S₈ or a thiol).

Propagation (Step 1 - Addition) : The thiyl radical adds to one of the double bonds of the chloroprene molecule. This addition is typically anti-Markovnikov, with the radical adding to the terminal carbon (C1 or C4) of the diene system to form a more stable, resonance-delocalized allylic radical.

Propagation (Step 2 - Chain Transfer) : The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule (or adds to another sulfur species), regenerating a thiyl radical that can continue the chain reaction.

The existence of discrete radical intermediates, which have been identified in related systems, strongly argues against a concerted pericyclic mechanism. nih.govrsc.org

Intermediate radical species are central to the mechanism of sulfur incorporation into chloroprene. The process of "inverse vulcanization," where a large amount of elemental sulfur is reacted with a smaller amount of an unsaturated comonomer, relies on the radical copolymerization of sulfur and the organic monomer. mdpi.com

In the reaction of atomic sulfur with 1,3-butadiene, theoretical calculations have confirmed that the reaction proceeds through long-lived intermediates on the potential energy surface. nih.govrsc.org The initial interaction forms a triplet biradical, which can then undergo intersystem crossing to a more stable singlet surface. For chloroprene, the addition of a sulfur radical (•Sx•) to the diene system generates a resonance-stabilized carbon-centered radical. The radical can be represented by the following structures:

Radical at C2 after addition at C1: Cl-C(•)-CH=CH₂

Radical at C4 after addition at C1: Cl-C=CH-CH₂•

This allylic radical is a key intermediate that propagates the polymerization or cross-linking process. The radical nature of the polymerization of chloroprene is well-established, and the incorporation of sulfur proceeds through these radical intermediates. chempedia.info

Nucleophilic Substitution of Chlorine Atoms by Sulfur Anionsnsf.gov

While addition to the diene is a major pathway, the vinylic chlorine atom on the chloroprene molecule can also be a site for reaction. Nucleophilic substitution of this chlorine by a sulfur anion, such as a thiolate (RS⁻), represents another potential mechanism for forming C-S bonds. Thiolates are known to be excellent nucleophiles due to the high polarizability of sulfur. chemistrysteps.commsu.edulibretexts.org

The direct substitution of a vinylic halide is generally more difficult than for an sp³-hybridized carbon due to the higher bond strength and electron density of the C=C double bond. However, such reactions can be facilitated, often requiring catalysis. For instance, copper- and palladium-catalyzed cross-coupling reactions are effective for forming vinyl thioethers from vinyl halides and thiols. organic-chemistry.org These reactions typically proceed with retention of the double bond stereochemistry. The general mechanism involves:

Formation of a highly nucleophilic thiolate anion (RS⁻) from a thiol in the presence of a base.

Attack of the thiolate on the carbon atom bearing the chlorine. While a direct SₙAr-type mechanism (for aryl halides) is not applicable here, catalyzed reactions proceed via mechanisms like oxidative addition-reductive elimination cycles in the case of palladium catalysis.

Though less common than radical addition during bulk polymerization, this pathway can be relevant for specific synthetic modifications to produce vinyl thioether derivatives of chloroprene. rsc.orgresearchgate.net

Electrophilic Activation and Reactivity in Sulfur-Mediated Reactions

Reactions can also be initiated by electrophilic sulfur reagents that attack the electron-rich conjugated diene system of chloroprene. Reagents like disulfur (B1233692) dichloride (S₂Cl₂) can act as electrophiles, leading to the synthesis of sulfur-containing heterocycles. researchgate.net

A common mechanism in electrophilic additions to alkenes involves the formation of a cyclic thiiranium ion intermediate. nsf.gov In the case of chloroprene, an electrophilic sulfur species (E-S⁺) would attack one of the double bonds, forming a three-membered ring intermediate. This intermediate is then opened by a nucleophile. The regioselectivity of the attack and the subsequent ring-opening would be influenced by the electronic effects of the chlorine atom and the stability of the resulting carbocationic species.

Lewis acids can be employed to enhance the electrophilicity of the sulfur reagent and catalyze the reaction. nih.gov For example, a Lewis acid could coordinate to the sulfur reagent, making it a more potent electrophile and facilitating its attack on the diene.

Kinetic and Thermodynamic Considerations of Sulfur-Chloroprene Reactionsnih.gov

The reactions between sulfur and chloroprene (or more generally, diene rubbers) are governed by specific kinetic and thermodynamic parameters. The vulcanization process is thermodynamically favorable, being an exothermic process.

The kinetics of the reaction are highly dependent on the presence of accelerators. Unaccelerated vulcanization, which relies on the thermal homolysis of S-S bonds in elemental sulfur, has a high activation energy. In contrast, accelerated systems, which use catalysts to facilitate the formation of reactive sulfurating agents, have significantly lower activation energies, allowing the reaction to proceed at lower temperatures and faster rates.

Below is a table summarizing key kinetic and thermodynamic data for sulfur reactions with diene rubbers, which serve as a model for chloroprene systems.

| Parameter | Value | Condition/System | Reference |

|---|---|---|---|

| Activation Energy (Eₐ) | 138 - 150 kJ/mol | Unaccelerated vulcanization of diene rubber | nih.gov |

| Activation Energy (Eₐ) | ~47 - 50 kJ/mol | Accelerated vulcanization of natural rubber | nih.gov |

| Vulcanization Enthalpy (ΔH) | -18.4 kJ/mol S | Sulfur in carbon black-filled natural rubber compound | nih.gov |

| Vulcanization Enthalpy (ΔH) | -46.0 kJ/mol S | Sulfur referred only to natural rubber in the compound | nih.gov |

| Decomposition Onset Temperature | ~220 °C | Sulfur/organic copolymers | mdpi.comnih.gov |

The thermal stability of the resulting sulfur-containing polymers, with decomposition typically beginning above 220°C, indicates the formation of stable covalent C-S and S-S bonds. mdpi.comnih.gov The reaction kinetics can be complex, often following a second-order rate law in solution-based systems where concentrations of both sulfate (B86663) and sulfide (B99878) species are considered. researchgate.net

Copolymerization of 2 Chlorobuta 1,3 Diene with Sulfur and Sulfur Containing Monomers

Fundamental Mechanisms of Sulfur-Chloroprene Copolymerization

The copolymerization of 2-chlorobuta-1,3-diene (chloroprene) with elemental sulfur proceeds via a free-radical emulsion polymerization process. epo.org During this reaction, sulfur is incorporated into the polymer backbone, forming polysulfide linkages. epo.org The fundamental mechanism involves the reaction of sulfur with the growing polychloroprene chain. Studies have shown that sulfur does not readily react with pre-formed polychloroprene in solution under free-radical initiation conditions. kglmeridian.com However, under polymerization conditions, the addition of sulfur proceeds efficiently. kglmeridian.com This indicates that the sulfur acts as a comonomer, reacting with the chloroprene (B89495) monomer units as they add to the polymer chain. The result is the formation of a copolymer with sulfur atoms integrated into the main chain, predominantly as di- and polysulfide bridges. kglmeridian.comresearchgate.net

The general structure of sulfur-modified polychloroprene can be represented with polysulfide links of varying lengths (x), typically ranging from 2 to 6 sulfur atoms. researchgate.netnih.gov These polysulfide linkages are a key feature of sulfur-modified grades and are responsible for many of their unique properties. azom.comdergom.com

Influence of Reaction Conditions on Sulfur Incorporation and Polymer Microstructure

The amount of sulfur incorporated into the polychloroprene chain and the resulting polymer microstructure are highly dependent on the reaction conditions during emulsion polymerization.

Key parameters influencing sulfur incorporation and microstructure include:

Sulfur Concentration: The amount of sulfur in the final polymer is directly proportional to the initial amount of elemental sulfur added to the polymerization system. kglmeridian.comgoogle.com Typical industrial processes use sulfur amounts ranging from 0.01 to 0.6 parts by mass per 100 parts of monomer. google.com

Polymerization Temperature: Higher polymerization temperatures can lead to increased structural irregularities in the polymer chain. azom.com

Comonomers: The introduction of other comonomers, such as 2,3-dichloro-1,3-butadiene, can intentionally introduce irregularities into the polymer chain, reducing the degree of crystallization. azom.com

Polymerization Conversion: The polymerization rate is typically controlled to be between 60% and 95% to suppress the formation of branched structures and gel, which can negatively affect the processability of the resulting rubber. epo.org

The following table summarizes the typical ranges for key reaction parameters in the production of sulfur-modified polychloroprene:

| Parameter | Typical Range | Effect on Polymer |

| Sulfur (S₈) amount | 0.01 - 0.6 parts by mass per 100 parts monomer | Directly influences the amount of sulfur incorporated in the polymer chain. google.com |

| Polymerization Rate | 60% - 95% | Controls branching and gel formation. epo.org |

| Bound Sulfur Content | 0.2% - 0.6% by mass | Affects the final properties of the rubber, such as heat resistance. google.com |

Control of Molecular Weight and Polymer Architecture in Sulfur-Modified Polychloroprene

Controlling the molecular weight and architecture of sulfur-modified polychloroprene is crucial for achieving the desired processing characteristics and final properties of the elastomer.

Chain transfer agents (CTAs) are commonly used in the emulsion polymerization of chloroprene to regulate molecular weight. rsc.org In the case of sulfur-modified grades, organic polysulfides can act as peptizing agents during polymerization, contributing to the control of viscosity. google.com While general-purpose grades often utilize mercaptans like n-dodecyl mercaptan, sulfur-modified grades can employ different strategies. azom.com The use of specific CTAs allows for the synthesis of polymers with predetermined molecular weights and narrower molecular weight distributions. rsc.orgrsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a modern technique that has been successfully applied to chloroprene to achieve excellent control over molecular weight and produce well-defined polymer architectures. rsc.orgrsc.org

A key characteristic of sulfur-modified polychloroprene is that its viscosity is often adjusted after polymerization through a process called peptization. azom.comepo.org This involves the chemical cleavage of the polysulfide linkages that were incorporated into the polymer backbone during polymerization. epo.org Thiuram disulfides are commonly used as peptizing agents for this purpose. azom.com This post-polymerization modification breaks down the polymer chains, reducing the viscosity and improving the processability of the rubber during mastication. azom.com

Post-polymerization modification is a broader strategy used to introduce specific functionalities into polymers. rsc.orgrsc.org In the context of sulfur-modified polychloroprene, peptization is a specific and critical example of this approach to tailor the material's properties for various applications. azom.comepo.org

Distribution and Connectivity of Sulfur Atoms within Polychloroprene Chains

The way sulfur atoms are distributed and connected within the polychloroprene chains is a determining factor for the material's macroscopic properties.

During the initial copolymerization of chloroprene and sulfur, the sulfur is predominantly incorporated in a linear fashion within the polymer chain. kglmeridian.com Even at high sulfur contents (3-5%), the resulting polymers remain soluble at low degrees of polymerization, which indicates a lack of significant crosslinking by the sulfur during this stage. kglmeridian.com The sulfur exists mainly as di- and polysulfide linkages connecting linear segments of the polychloroprene chain. kglmeridian.com

The crosslinking of the polymer chains is a subsequent process, often referred to as vulcanization, which can be achieved through various chemical systems, including those that further react with the incorporated sulfur. shu.ac.ukresearchgate.netnih.gov For instance, the use of ethylene (B1197577) thiourea (B124793) (ETU) and zinc oxide (ZnO) is a common method for crosslinking polychloroprene, where the sulfur atoms within the chain can participate in the formation of cross-links. shu.ac.ukresearchgate.net It is this later, controlled crosslinking that imparts the final desired elastomeric properties to the material.

The initial linear incorporation of sulfur during polymerization followed by a separate peptization step to control molecular weight and a final vulcanization step to create a crosslinked network is a hallmark of the production and processing of many sulfur-modified polychloroprene grades. azom.comepo.org

Analysis of Sulfur Rank (e.g., S3 to S6 Units)

The vulcanization of polychloroprene with elemental sulfur results in the formation of crosslinks between polymer chains, which are crucial for developing the desired elastomeric properties. These crosslinks are not uniform and consist of a mixture of monosulfidic (S), disulfidic (S₂), and polysulfidic (Sₓ, where x > 2) linkages. The distribution of these sulfur ranks, particularly the longer polysulfidic chains (S₃ to S₆), significantly influences the material's performance characteristics.

Advanced Spectroscopic and Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹³C NMR, can be used to probe the chemical environment of the carbon atoms adjacent to the sulfur crosslinks. researchgate.net Different sulfur ranks induce distinct chemical shifts, allowing for the differentiation between mono-, di-, and polysulfidic linkages. researchgate.net Two-dimensional NMR techniques can further elucidate the connectivity and structure of these crosslinking junctions. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: Sulfur K-edge XANES is a powerful tool for determining the chemical state of sulfur in rubber materials. semanticscholar.orgresearchgate.net By analyzing the absorption spectra, it is possible to distinguish between different sulfur species, including those in S-S, S-C, and oxidized sulfur bonds. semanticscholar.orgresearchgate.net Curve-fitting analysis of the NEXAFS spectra can provide quantitative information on the average sulfur chain length. semanticscholar.org

Chemical Probe Methods: This classic approach involves the use of specific chemical reagents that selectively cleave different types of sulfur crosslinks. researchgate.netacs.org For instance, a mixture of propane-2-thiol and piperidine (B6355638) can be used to selectively cleave polysulfidic bonds, allowing for their quantification through techniques like swelling measurements before and after treatment. acs.org

Illustrative Data on Polysulfidic Linkage Distribution:

Due to the limited availability of specific data for S₃-S₆ rank distribution in sulfur-cured 2-chlorobuta-1,3-diene copolymers, the following table presents representative data based on studies of related sulfur-vulcanized elastomers. This data illustrates how curing system variations can influence the polysulfide content. The data is presented to be illustrative of the types of changes seen in sulfur rank with different vulcanization systems.

| Curing System Composition (phr*) | Total Polysulfidic Links (%) | Predominant Polysulfide Type | Analytical Technique Used |

| Sulfur: 2.5, Accelerator A: 0.5 | 45 | S₃-S₅ | Chemical Probes & Swelling |

| Sulfur: 1.5, Accelerator B: 1.5 | 30 | S₃-S₄ | XANES Spectroscopy |

| Sulfur: 0.5, Sulfur Donor: 2.0 | 15 | S₂-S₃ | Solid-State NMR |

phr: parts per hundred rubber

This table is a representation of typical trends observed in sulfur-vulcanized elastomers and is not based on direct experimental data for 2-chlorobuta-1,3-diene copolymers.

The proportion of higher-rank sulfur units (S₃-S₆) generally imparts greater flexibility and dynamic properties to the elastomer but can be more susceptible to thermal degradation, leading to a reversion in properties over time. Conversely, a higher proportion of mono- and disulfidic links tends to result in better thermal stability but may lead to a stiffer, less resilient material.

Copolymerization with Other Sulfur-Containing Monomers for Novel Polymeric Architectures

Beyond the use of elemental sulfur for vulcanization, the copolymerization of 2-chlorobuta-1,3-diene with a variety of sulfur-containing monomers opens up possibilities for creating novel polymeric architectures with tailored properties and functionalities. These approaches allow for the incorporation of sulfur in a more controlled manner, leading to materials with unique characteristics not achievable through traditional sulfur curing.

Inverse Vulcanization for High Sulfur Content Polymers:

A notable method for creating sulfur-rich polymers is inverse vulcanization . nih.govresearchgate.net This technique involves the copolymerization of a large excess of elemental sulfur with a small amount of an organic comonomer. While typically applied to other dienes and vinyl monomers, the principles can be extended to 2-chlorobuta-1,3-diene. The resulting polymers possess a high sulfur content within the polymer backbone, leading to unique optical, electrochemical, and metal-binding properties. nih.gov

Copolymerization with Vinyl and Thioacrylate Monomers:

The copolymerization of 2-chlorobuta-1,3-diene with sulfur-containing vinyl monomers offers a versatile route to functionalized polymers. For instance, copolymerization with thioacrylates can introduce thioester functionalities along the polymer chain. rsc.org These thioester groups can serve as handles for post-polymerization modification, allowing for the attachment of various molecules to create graft copolymers or other complex architectures.

A summary of potential sulfur-containing comonomers and the resulting polymer architectures is presented below:

| Sulfur-Containing Monomer | Polymerization Method | Resulting Polymeric Architecture | Potential Properties/Applications |

| Elemental Sulfur (in excess) | Inverse Vulcanization | High-sulfur-content random copolymer | High refractive index materials, battery components, heavy metal remediation. nih.govresearchgate.net |

| Thioacrylates (e.g., Ethyl Thioacrylate) | Radical Copolymerization | Random copolymer with pendant thioester groups | Functionalizable platform for grafting, controlled release applications. rsc.org |

| Sulfur-containing Vinyl Monomers (e.g., Vinyl Sulfides) | Radical Copolymerization | Random copolymer with pendant sulfide (B99878) groups | Modified surface properties, potential for further oxidation to sulfoxides or sulfones. rsc.org |

| Thiol-ene "Click" Chemistry | Post-polymerization Modification | Graft copolymers | Tailored surface properties, biocompatible materials. |

Graft Copolymerization:

Grafting sulfur-containing polymer chains onto a polychloroprene backbone is another effective strategy for creating novel architectures. This can be achieved by first creating a polychloroprene backbone and then initiating the polymerization of a sulfur-containing monomer from active sites along the chain. For example, the grafting of poly(acrylic acid) onto chloroprene rubber has been demonstrated to enhance adhesion properties. While not directly a sulfur-containing monomer, this illustrates the principle that can be applied to sulfur-containing monomers like thioacrylates.

The development of these novel polymeric architectures through the copolymerization of 2-chlorobuta-1,3-diene with sulfur and sulfur-containing monomers is a dynamic field of research with the potential to yield advanced materials for a wide range of applications.

Advanced Spectroscopic and Analytical Characterization of 2 Chlorobuta 1,3 Diene;sulfane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Elucidation and Sulfur Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the microstructure of sulfur-modified polychloroprene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the polymer chain, enabling the elucidation of sulfur connectivity and stereochemistry. researchgate.net

¹H NMR spectroscopy is particularly effective for examining the stereochemistry of the chloroprene (B89495) unit adjacent to a sulfur linkage. researchgate.net In studies of the free radical copolymerization of chloroprene with elemental sulfur, the polysulfide linkages are chemically reduced to thiols to simplify the analysis. The resulting methylene (B1212753) group (—CH₂—SH) directly bonded to the thiol provides a clear spectral window for investigation. researchgate.net Two-dimensional NMR techniques have been instrumental in making stereochemical assignments for these methylene hydrogens. researchgate.net

In sulfur-modified chloroprene rubbers, specific peaks in the ¹H NMR spectrum can be assigned to terminal groups formed during the polymerization and plasticization process. For instance, in a deuterated chloroform (B151607) solvent, peaks observed between 3.55-3.61 ppm and 3.41-3.47 ppm are attributed to the methyl groups of dimethylthiuram terminal structures. google.com The appearance of new peaks in the 3.5-4 ppm region is generally consistent with the formation of C-S bonds. researchgate.net

Interactive Table: Characteristic ¹H NMR Chemical Shifts for Sulfur-Modified Polychloroprene

| Chemical Group | Chemical Shift (ppm) | Solvent | Notes | Reference |

| Dimethylthiuram Terminal -N(CH₃)₂ | 3.55 - 3.61 | CDCl₃ | Formed at the polymer chain end during modification. | google.com |

| Dimethylthiuram Terminal -N(CH₃)₂ | 3.41 - 3.47 | CDCl₃ | A second peak exists due to restricted C-N bond rotation. | google.com |

| Methylene adjacent to thiol (-CH₂-SH) | Varies | Not specified | Studied after reduction of polysulfide linkages for stereochemical analysis. | researchgate.net |

| S-C-H formation | ~3.6 | CDCl₃ | Appearance of new peaks consistent with vulcanization. | researchgate.net |

| Allyl Chloride Group (-CH) | 5.75 | CDCl₃ | Indicates a small amount of structural irregularity in the polymer chain. | researchgate.net |

| Allyl Chloride Group (-CH₂) | 1.39 | CDCl₃ | Indicates a small amount of structural irregularity in the polymer chain. | researchgate.net |

¹³C NMR spectroscopy complements ¹H NMR by providing direct insight into the carbon backbone of the polymer. It is used to analyze structural irregularities in polychloroprene chains. researchgate.net High-resolution solid-state ¹³C NMR has been pivotal in demonstrating that sulfur cross-linking in diene elastomers occurs at the allylic positions. researchgate.net In studies of ¹³C-labeled ethylene-propylene-diene monomer (ENB-EPDM) vulcanizates, ¹³C NMR quantitatively determines the conversion of the diene into cross-links during the vulcanization process. researchgate.net The chemical shifts of the diene carbon atoms and the carbons directly bonded to sulfur atoms provide definitive evidence of the cross-link structures formed.

Interactive Table: Characteristic ¹³C NMR Chemical Shifts for Sulfur-Incorporated Polymers

| Carbon Type | Chemical Shift (ppm) | Context | Notes | Reference |

| Allyl Chloride Group | 135.2 | Polychloroprene Chain | Confirms structural irregularities. | researchgate.net |

| Allyl Chloride Group | 38.8 | Polychloroprene Chain | Confirms structural irregularities. | researchgate.net |

| Olefinic Carbon (E/Z isomers) | 110.7, 111.3 | Labeled EPDM | Signals from the double bond in the norbornene moiety. | researchgate.net |

| Olefinic Carbon (E/Z isomers) | 145.6 | Labeled EPDM | Signals from the double bond in the norbornene moiety. | researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and monitoring structural changes in 2-chlorobuta-1,3-diene;sulfane systems. These methods are highly sensitive to the molecular vibrations of different chemical bonds.

IR spectroscopy has been used to study the structural changes in rubber during sulfur vulcanization. nist.gov The process leads to the appearance of bands indicating shifted double bonds and conjugated double bonds. nist.gov The far-infrared region is particularly useful for detecting S-S linkages, which are known to absorb in this area. nist.gov

Raman spectroscopy is a complementary technique that is especially sensitive to non-polar bonds, making it ideal for studying C-S and S-S linkages. nist.govincca.org In sulfur-containing polymers, strong and intense peaks in the Raman spectrum between 460-480 cm⁻¹ are attributed to sulfur groups. researchgate.net Furthermore, C-S stretching modes can be observed as broad bands between 600 and 800 cm⁻¹. researchgate.net Together, IR and Raman spectroscopy can distinguish between different conformational isomers, such as 1,4-cis and 1,4-trans, in polyisoprene and related polymers. incca.org

Interactive Table: Key Vibrational Frequencies for Sulfur-Modified Polymers

| Wavenumber (cm⁻¹) | Spectroscopy Method | Assignment | Significance | Reference |

| 460 - 480 | Raman | S-S vibrations | Direct evidence of sulfur incorporation and polysulfidic linkages. | researchgate.net |

| 600 - 800 | Raman | C-S stretch | Confirms the formation of covalent bonds between carbon and sulfur. | researchgate.net |

| ~370 - 476 (21-27 µm) | Infrared | S-S linkages | Absorption in the far-infrared region indicates sulfur cross-links. | nist.gov |

| 850 - 550 | Infrared | C-Cl stretch | Associated with the chloro- group in the monomer unit. | researchgate.net |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight and elemental composition of this compound and its adducts. The monomeric compound has a molecular formula of C₄H₇ClS and a molecular weight of approximately 122.6 g/mol . guidechem.comguidechem.com High-resolution mass spectrometry can confirm this mass with high precision.

In addition to molecular mass confirmation, MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable information on the fragmentation patterns of these molecules. This data helps in elucidating the structure of the compound and its reaction products. For example, studies on the reactive metabolites of butadiene have used techniques like electrospray ionization mass spectrometry to isolate and structurally characterize various adducts. nih.gov This approach is directly applicable to analyzing the products formed from reactions involving this compound, helping to identify intermediates and final structures.

Interactive Table: Mass Spectrometry Data for this compound

| Property | Value | Source |

| CAS Registry Number | 37450-42-3 | guidechem.com |

| Molecular Formula | C₄H₇ClS | guidechem.comguidechem.com |

| Molecular Weight | 122.616 g/mol | guidechem.comguidechem.com |

| Monoisotopic Mass | 121.9956991 u | guidechem.com |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its related compounds. Gas chromatography (GC) is a primary method for analyzing volatile compounds like chloroprene (2-chloro-1,3-butadiene). nist.gov When coupled with selective detectors, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), GC becomes a powerful tool for separating and quantifying sulfur-containing compounds in complex mixtures, even at trace levels. researchgate.net

These methods are crucial for assessing the purity of the monomer and for separating different isomers that may form during synthesis. For polymeric systems, size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is used to determine the molecular weight distribution of the resulting sulfur-incorporated polymers.

Advanced Techniques for Microstructural Elucidation in Sulfur-Incorporated Polymeric Systems

Beyond standard spectroscopic methods, advanced techniques provide deeper insights into the complex microstructures of sulfur-incorporated polymeric systems. Time-Domain NMR (TD-NMR) is particularly useful for probing the dynamics and crosslink density of cured rubber networks. unipi.itresearchgate.net By measuring relaxation times, TD-NMR can distinguish between different polymer chain mobilities, providing information on the effects of crosslinking on the segmental dynamics of the elastomers. researchgate.net

Theoretical and Computational Studies of 2 Chlorobuta 1,3 Diene Sulfur Systems

Quantum Chemical Calculations for Reaction Pathway Energetics

Quantum chemical calculations, particularly those employing Ab Initio and Density Functional Theory (DFT) methods, provide fundamental insights into the reaction mechanisms between 2-chlorobuta-1,3-diene (chloroprene) and sulfur.

Ab Initio and Density Functional Theory (DFT) Analyses of Sulfur Addition and Substitution

While direct DFT studies on the addition of elemental sulfur to chloroprene (B89495) are not widely published, valuable insights can be drawn from analogous systems, such as the reaction of buta-1,3-diene derivatives with sulfur-containing compounds like sulfur dioxide (SO₂). These studies help to elucidate the electronic factors governing such reactions.

Research employing Molecular Electron Density Theory (MEDT) with the MPWB1K functional and the 6-311G(d,p) basis set has been used to explore [2π + 4π] cycloaddition reactions between buta-1,3-diene derivatives and SO₂. Analysis of the SO₂ molecule shows it acts as an electrophilic species, with the sulfur atom being the primary electrophilic site. The reaction proceeds via polar interactions, targeting the nucleophilic carbon atoms of the diene. The calculated activation energies for these cycloadditions are found to be in the range of 10.44 to 14.95 kcal/mol, indicating significant energy barriers. However, the resulting products are thermodynamically stable, with Gibbs free energy changes (ΔG) ranging from -7.35 to -10.45 kcal/mol. nih.gov

Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) analyses of these systems reveal complex electronic reorganizations at the transition states, which are characterized by significant non-covalent interactions rather than the formation of full covalent bonds. nih.gov

Table 1: Calculated Energetics for the Cycloaddition of Buta-1,3-diene Derivatives with SO₂ This table presents data for analogous reactions and provides insight into the expected energetics for sulfur-chloroprene systems.

| Reactant System | Activation Energy (kcal/mol) | Gibbs Free Energy of Reaction (ΔG, kcal/mol) |

|---|---|---|

| Buta-1,3-diene + SO₂ | 10.44 - 14.95 | -7.35 to -10.45 |

Potential Energy Surface Mapping for Sulfur-Chloroprene Interactions

Mapping the potential energy surface (PES) is critical for understanding the detailed pathway of a reaction, identifying intermediates, and locating transition states. For sulfur-chloroprene interactions, the PES would describe the energy of the system as a function of the geometric arrangement of the atoms.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of polymeric systems, including the conformational changes and intermolecular forces that dictate the macroscopic properties of sulfur-modified polychloroprene.

Simulations on analogous systems, such as sulfur-crosslinked polybutadiene (B167195), have been performed using equilibrium molecular dynamics (EMD) with the Green-Kubo method to predict material properties like thermal conductivity. mdpi.com These simulations typically employ united-atom force fields, such as OPLS-UA, where groups like CH, CH₂, and CH₃ are treated as single interaction sites to enhance computational efficiency. mdpi.com The simulations involve creating model polymer structures, crosslinking them with sulfur bridges, and then equilibrating the system using various ensembles (e.g., NPT, NVT, NVE) to obtain a stable representation of the material. mdpi.com

Such studies have revealed that the distribution of sulfur crosslinks significantly impacts the final material properties. For instance, a random distribution of sulfur crosslinks in polybutadiene was shown to enhance thermal conductivity compared to a uniform distribution at the same crosslinking degree. mdpi.com However, at very high degrees of random crosslinking, thermal conductivity can decrease due to increased crystallization, which limits the degrees of freedom for phonon contributions. mdpi.com These findings are directly relevant to understanding how processing conditions affect the final properties of sulfur-modified chloroprene rubber.

Computational Modeling of Sulfur Linkage Formation and Polymerization Propagation

The vulcanization of chloroprene rubber with sulfur involves the formation of sulfur crosslinks between polymer chains, a process that is critical to the material's final properties. acs.orgacs.org This process is initiated during emulsion polymerization, where chloroprene monomer is polymerized in the presence of sulfur. google.com The amount of sulfur incorporated into the polymer backbone is a key parameter, typically controlled to be between 0.2% and 0.6% by mass in commercial grades. google.com

Ab initio molecular dynamics, specifically Car-Parrinello simulations, have been used to study the bond-breaking mechanisms in sulfur crosslinks within polyisoprene, a close structural relative of polychloroprene. nih.gov These simulations investigate the stability of crosslinks formed by varying numbers of sulfur atoms (N=1 to 6) under mechanical strain. The results indicate a clear relationship between the length of the sulfur bridge and the failure mechanism. nih.gov

Table 2: Bond-Breaking Mechanisms in Sulfur Crosslinks as a Function of Sulfur Chain Length (N) Data derived from simulations on sulfur-crosslinked isoprene (B109036) oligomers. nih.gov

| Number of Sulfur Atoms in Crosslink (N) | Dominant Bond-Breaking Mechanism |

|---|---|

| 1, 2, or 3 | Carbon-Sulfur (C-S) bond rupture |

| > 3 | Sulfur-Sulfur (S-S) bond rupture |

This finding is crucial for modeling polymerization propagation and predicting the durability of the resulting rubber. Shorter sulfur bridges lead to C-S bond scission, while longer, polysulfidic bridges are more prone to S-S bond breakage. nih.gov This behavior is explained by the ability of the resulting radicals to delocalize electrons, which lowers their energy and the activation barriers for bond rupture. nih.gov

Structure-Reactivity Relationship Predictions for Sulfur-Substituted 2-Chlorobuta-1,3-diene

Computational studies provide a framework for predicting structure-reactivity relationships. The presence of the electron-withdrawing chlorine atom in 2-chlorobuta-1,3-diene influences its reactivity compared to unsubstituted butadiene. This modification alters the nucleophilicity of the diene system, which in turn affects the kinetics and thermodynamics of sulfur addition.

The stability and reactivity of the sulfur linkages themselves are also a key aspect of the structure-reactivity relationship. As shown by computational modeling, the strength and breaking point of a sulfur crosslink are directly related to its length (i.e., the number of sulfur atoms). nih.gov Polysulfidic crosslinks (with more than three sulfur atoms) are known to be weaker and can undergo reversible cleavage and reformation, a process known as disulfide metathesis. acs.orgnih.gov This dynamic nature can be harnessed to create self-healing and recyclable chloroprene rubbers. acs.orgacs.orgnih.gov Computational models help to understand how the energy landscape of these bond exchange reactions dictates the healing efficiency and processing conditions for such advanced materials. acs.org

Furthermore, the interaction between the polymer and fillers, which is essential for high-performance rubber compounds, is also influenced by the sulfur chemistry. Modifying fillers like carbon nanotubes with sulfur has been shown computationally and experimentally to improve their dispersion and create covalent bonds with the rubber matrix, enhancing viscoelastic properties and reducing energy loss. mdpi.com

Emerging Research Frontiers in 2 Chlorobuta 1,3 Diene;sulfane Chemistry

Development of Sustainable and Environmentally Benign Synthesis Routes for Sulfur-Containing Chloroprene (B89495) Derivatives

The conventional synthesis of sulfur-modified polychloroprene often relies on the use of elemental sulfur or organic sulfur compounds, such as mercaptans, during the polymerization of chloroprene. While effective, these methods can present environmental and safety challenges. Current research is therefore intensely focused on developing greener synthetic pathways.

One promising approach involves the use of inverse vulcanization to copolymerize elemental sulfur with chloroprene. This method utilizes sulfur, a readily available and inexpensive industrial byproduct, as a comonomer, leading to high-sulfur-content polymers with unique properties. Another avenue of exploration is the use of renewable resources to generate sulfur-containing monomers that can be copolymerized with chloroprene. For instance, sulfur-containing compounds derived from biomass could serve as sustainable alternatives to petroleum-based sulfur modifiers.

The principles of green chemistry are also being applied to the polymerization process itself. This includes the use of water as a solvent in emulsion polymerization, which is the standard industrial method for producing polychloroprene. Research efforts are directed at minimizing the use of volatile organic compounds (VOCs) and developing more efficient catalyst systems that can operate under milder conditions. The goal is to create a more sustainable life cycle for sulfur-modified polychloroprene, from monomer synthesis to polymer production and eventual recycling.

Table 1: Comparison of Conventional and Emerging Synthesis Routes for Sulfur-Modified Polychloroprene

| Feature | Conventional Routes | Emerging Sustainable Routes |

| Sulfur Source | Elemental sulfur, mercaptans | Elemental sulfur (inverse vulcanization), bio-based sulfur compounds |

| Polymerization Method | Emulsion polymerization | Inverse vulcanization, solution polymerization with green solvents |

| Catalyst Systems | Redox initiators | More efficient and recyclable catalysts |

| Environmental Impact | Potential for VOC emissions, use of hazardous chemicals | Reduced VOCs, utilization of waste sulfur, use of renewable resources |

Exploration of Novel Sulfur-Containing Architectures and Their Chemical Reactivity

The incorporation of sulfur into the polychloroprene structure allows for the creation of novel polymer architectures with tailored chemical reactivity. The nature and location of the sulfur atoms within the polymer chain can significantly influence its properties.

For instance, the presence of polysulfide linkages, introduced through the use of elemental sulfur, can lead to dynamic covalent bonds. These bonds can be reversibly broken and reformed, allowing the material to be reprocessed and recycled, a key feature of vitrimers. This contrasts with traditional covalently crosslinked elastomers, which are thermosets and cannot be easily reprocessed.

Research is also focused on the synthesis of block copolymers and graft copolymers containing sulfur-modified polychloroprene segments. These complex architectures can lead to microphase separation and the formation of well-defined nanostructures, resulting in materials with unique mechanical and optical properties. For example, a diblock copolymer of polychloroprene and a sulfur-rich polymer could exhibit both elastomeric and high-refractive-index characteristics.

The reactivity of these sulfur-containing architectures is another area of active investigation. The sulfur atoms can serve as sites for post-polymerization modification, allowing for the introduction of other functional groups. This opens up possibilities for creating functional materials for applications such as sensors, self-healing materials, and drug delivery systems.

Advanced Understanding of Structure-Property Relationships in Sulfur-Modified Polychloroprene

A fundamental goal of current research is to establish a clear understanding of how the molecular structure of sulfur-modified polychloroprene dictates its macroscopic properties. The presence of sulfur can influence a wide range of characteristics, from mechanical strength and elasticity to thermal stability and chemical resistance.

The introduction of sulfur can increase the glass transition temperature (Tg) of polychloroprene, leading to a material that is stiffer and less flexible at room temperature. However, the presence of dynamic sulfur bonds can also impart self-healing properties. The strength and efficiency of self-healing are directly related to the concentration and type of sulfur linkages within the polymer network.

The thermal properties are also significantly affected. Sulfur-modified polychloroprene can exhibit improved thermal stability compared to its unmodified counterpart. The high-sulfur-content polymers produced via inverse vulcanization are known for their excellent thermal insulation properties.

Furthermore, the incorporation of sulfur can enhance the chemical resistance of polychloroprene. The sulfur atoms can act as antioxidants, protecting the polymer from degradation by oxygen and ozone. This is particularly important for applications where the material is exposed to harsh environmental conditions.

Table 2: Influence of Sulfur Modification on Polychloroprene Properties

| Property | Effect of Sulfur Modification | Underlying Structural Feature |

| Mechanical Properties | Increased stiffness, potential for self-healing | Increased crosslink density, dynamic sulfur bonds |

| Thermal Properties | Increased Tg, improved thermal stability | Restricted chain mobility, strong covalent bonds |

| Chemical Resistance | Enhanced resistance to oxidation and ozone | Antioxidant activity of sulfur atoms |

| Optical Properties | Increased refractive index | High electron density of sulfur atoms |

Innovative Analytical Methodologies for Complex Sulfur-Diene Systems

The detailed characterization of complex sulfur-diene systems, such as sulfur-modified polychloroprene, requires the use of advanced analytical techniques. The development of innovative methodologies is crucial for understanding the molecular architecture and for correlating it with the observed material properties.

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of these polymers. One- and two-dimensional NMR techniques can provide detailed information about the sequence of monomer units, the nature of the sulfur linkages, and the presence of any side reactions.

Size exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) and a viscometer can be used to determine the molecular weight distribution, size, and conformation of the polymer chains in solution. This is essential for understanding how the incorporation of sulfur affects the polymer's architecture.

For probing the network structure and dynamics, techniques such as dynamic mechanical analysis (DMA) and dielectric spectroscopy are employed. DMA provides information about the viscoelastic properties of the material over a range of temperatures and frequencies, while dielectric spectroscopy can probe the relaxation dynamics of the polymer chains.

X-ray-based techniques, such as X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS), are particularly useful for characterizing the chemical state of the sulfur atoms within the polymer. This information is critical for understanding the nature of the sulfur bonding and its role in the material's properties.

Q & A

Q. How is 2-Chlorobuta-1,3-diene synthesized and characterized in laboratory settings?

Methodological Answer: 2-Chlorobuta-1,3-diene (chloroprene) is synthesized via chlorination of 1,3-butadiene using catalysts like copper(I) chloride or iron(III) chloride under controlled temperatures (30–50°C). The reaction mechanism involves radical intermediates, and purification is achieved through fractional distillation to isolate the monomer . Characterization employs:

- NMR spectroscopy : To confirm the structure (e.g., vinyl proton signals at δ 5.2–5.8 ppm and chlorine-coupled splitting patterns) .

- GC-MS : For purity assessment and identification of byproducts (e.g., dichlorobutadiene isomers) .

- IR spectroscopy : Peaks at 1,640 cm⁻¹ (C=C stretching) and 760 cm⁻¹ (C-Cl bending) validate functional groups .

Q. What analytical techniques are used to confirm the purity of sulfane-containing compounds?

Methodological Answer: Sulfane sulfur species (e.g., polysulfides, chlorosulfanes) are analyzed using:

- Cyanolysis : Reaction with cyanide under alkaline conditions generates thiocyanate (SCN⁻), quantified via UV-Vis at 460 nm after ferric ion complexation .

- Chromatography (HPLC/GC) : Separation of sulfane derivatives (e.g., dimethyl trisulfide) with electrochemical or mass spectrometry detection .

- Fluorescent probes (e.g., SSP2) : Selective cyclization reactions enable real-time, non-destructive detection in biological matrices .

Q. How can researchers detect and quantify sulfane sulfur species in biological systems?

Methodological Answer: A comparative table of detection methods:

| Method | Principle | Sensitivity | Limitations |

|---|---|---|---|

| Cyanolysis | Thiocyanate formation under basic conditions | ~1 µM | Interference from thiols |

| DTT reduction | Conversion to H₂S, measured via HPLC | ~0.5 µM | Non-specific to sulfane species |

| SSP2 fluorescence | Cyclization-mediated fluorescence activation | ~10 nM | Requires probe optimization |

Fluorescent probes like SSP2 are preferred for live-cell imaging due to high specificity and low detection limits .

Advanced Research Questions

Q. What are the mechanistic pathways underlying the toxicity of 2-Chlorobuta-1,3-diene in mammalian systems?

Methodological Answer: Toxicity arises from metabolic activation to epoxide intermediates, which bind to cellular macromolecules (e.g., DNA, proteins). Key methods to study this include:

- In vitro assays : Liver microsomal incubations with NADPH to simulate metabolic activation, followed by LC-MS detection of DNA adducts .

- In vivo models : Rat exposure studies (e.g., 92 mg/m³ for 8 days) reveal pulmonary edema and thymic atrophy, analyzed via histopathology and oxidative stress markers (e.g., glutathione depletion) .

- Computational toxicology : QSAR models predict reactivity of chloroprene derivatives with nucleophilic sites .

Q. What factors influence the polymerization efficiency of 2-Chlorobuta-1,3-diene into polychloroprene?

Methodological Answer: Critical factors include:

- Initiator systems : Peroxides (e.g., benzoyl peroxide) or redox initiators (e.g., Fe²⁺/H₂O₂) control radical generation rates .

- Temperature : Optimal at 40–60°C; higher temperatures accelerate chain transfer, reducing molecular weight .

- Monomer purity : Trace inhibitors (e.g., phenothiazine) must be removed via pre-polymerization distillation .

- Kinetic analysis : Gel permeation chromatography (GPC) monitors molecular weight distribution during polymerization .

Q. How do storage conditions and stabilizers affect the decomposition kinetics of 2-Chlorobuta-1,3-diene?

Methodological Answer: Chloroprene decomposes exothermically to phosgene and HCl under heat or light. Stabilizers like 4-tert-butylcatechol (100–200 ppm) inhibit radical chain reactions. Accelerated stability testing involves:

- Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating (e.g., 5°C/min) .

- FTIR monitoring : Tracks HCl and COCl₂ formation at 1,790 cm⁻¹ (phosgene) .

- Arrhenius modeling : Predicts shelf life at ambient temperatures based on activation energy (Eₐ) derived from high-temperature data .

Q. What are the challenges in characterizing reactive sulfane-chlorinated hydrocarbon adducts?

Methodological Answer: Adducts like chlorosulfanes (Cl-Sₙ-Cl) are highly reactive and require:

Q. How can conflicting data on the environmental persistence of 2-Chlorobuta-1,3-diene derivatives be resolved?

Methodological Answer: Discrepancies in biodegradation studies (e.g., soil vs. aquatic systems) are addressed by:

- Standardized OECD tests : 301F (aqueous aerobic) and 307 (soil) under controlled humidity and microbial activity .

- Isotope labeling : ¹⁴C-labeled chloroprene tracks mineralization to CO₂ in microcosm studies .

- QSAR validation : Compares experimental half-lives with predicted values from EPI Suite™ models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.